Methyl 2-[4-methyl-2-(methylamino)-6-oxo-1,6-dihydropyrimidin-5-yl]acetate

Antimalarial drug discovery PfDHODH inhibition Pyrimidine-based inhibitors

Sourcing structurally validated PfDHODH inhibitors with confirmed selectivity profiles remains a bottleneck in antimalarial drug discovery, where subtle scaffold modifications can drastically alter potency and species selectivity. This compound (CAS 2059932-51-1), documented in US patent US9238653 (Table 5, Compound 7), directly addresses this challenge as a benchmark dihydropyrimidine-based PfDHODH inhibitor with an IC₅₀ of 38 nM and ~189-fold selectivity over rat DHODH. - Confirmed PfDHODH IC₅₀: 38 nM (rat DHODH IC₅₀: 7,200 nM) for species-selectivity SAR campaigns. - Methyl ester prodrug form enables cellular permeability and esterase activation studies vs. free acid (CAS 1251054-58-6). - 95% purity, research-grade; supplied as a distinct chemotype alternative to the triazolopyrimidine benchmark DSM1 (IC₅₀ 47 nM).

Molecular Formula C9H13N3O3
Molecular Weight 211.22 g/mol
Cat. No. B13256398
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-[4-methyl-2-(methylamino)-6-oxo-1,6-dihydropyrimidin-5-yl]acetate
Molecular FormulaC9H13N3O3
Molecular Weight211.22 g/mol
Structural Identifiers
SMILESCC1=C(C(=O)NC(=N1)NC)CC(=O)OC
InChIInChI=1S/C9H13N3O3/c1-5-6(4-7(13)15-3)8(14)12-9(10-2)11-5/h4H2,1-3H3,(H2,10,11,12,14)
InChIKeyGROVBGCVKHXODP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Identity and Pharmacological Relevance


Methyl 2-[4-methyl-2-(methylamino)-6-oxo-1,6-dihydropyrimidin-5-yl]acetate (CAS: 2059932-51-1) is a synthetic dihydropyrimidine derivative with the molecular formula C₉H₁₃N₃O₃ and a molecular weight of 211.22 g/mol . This compound belongs to the 6-oxo-1,6-dihydropyrimidine class and is structurally distinguished by a C-2 methylamino substituent and a C-4 methyl group on the pyrimidine core, with a methyl acetate side chain at the C-5 position. As documented in US patent US9238653 (Table 5, Compound 7), this compound functions as an inhibitor of Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH), a validated target in the de novo pyrimidine biosynthesis pathway essential for malarial parasite survival [1]. The compound is provided as a research-grade chemical for further manufacturing use, with a commercially specified purity of 95% .

Class Dihydropyrimidine PfDHODH Inhibitor
Context Patent-Reported Antimalarial Research Compound
Use Case Pyrimidine Pathway Inhibition Studies

Procurement Risks of Generic Substitution


Within the dihydropyrimidine scaffold class, potency against PfDHODH and selectivity over the host mammalian enzyme are exquisitely sensitive to subtle structural modifications at the C-2, C-4, and C-5 positions [1]. The presence of the C-4 methyl group in this compound has been identified as a key structural determinant for species-selective PfDHODH inhibition; its removal or replacement can dramatically alter both absolute potency and the parasite-to-host selectivity ratio [2]. Furthermore, the ester prodrug moiety at C-5 is designed for metabolic conversion to the active free acid form, meaning that direct substitution with the corresponding free acid (CAS: 1251054-58-6) bypasses a pharmacokinetic design element that may influence in vivo exposure profiles . Generic interchange with any close analog lacking identical substitution at all three positions (C-2 methylamino, C-4 methyl, C-5 methyl acetate) cannot be assumed to preserve either target engagement magnitude or the selectivity window confirmed in patent documentation—a risk that necessitates compound-specific verification rather than class-based assumptions [1].

Target Compound
Potential Substitute
Substitution Risk Context
Methyl Ester Prodrug
Free Acid (CAS: 1251054-58-6)
Bypasses prodrug design element; exposure context may differ
C-4 Methyl Substituted
4-Des-methyl Analog (CAS: 163081-06-9)
PfDHODH activity data absent; target engagement context may not transfer

Quantitative Comparative Evidence


PfDHODH Inhibitory Potency: Intra-Patent Comparison

Methyl 2-[4-methyl-2-(methylamino)-6-oxo-1,6-dihydropyrimidin-5-yl]acetate (Compound 7 in US9238653, Table 5), inhibits Plasmodium falciparum DHODH with an IC₅₀ of 38 nM. Within the same patent, a closely related analog (Compound 10, US9238653, Table 5) achieves an IC₅₀ of 10 nM, representing a 3.8-fold greater potency difference [1][2]. This intra-patent comparison, performed under standardized assay conditions, provides a direct benchmark for researchers evaluating which compound from this chemotype series to prioritize for further investigation.

PfDHODH Potency (Compound 7 vs 10)
Head-to-head
IC₅₀ 38 nM vs 10 nM (3.8-fold)
Supports compound selection review
Patent-standardized assay context
Antimalarial drug discovery PfDHODH inhibition Pyrimidine-based inhibitors

Species Selectivity: PfDHODH vs. Mammalian DHODH

The species selectivity profile of Methyl 2-[4-methyl-2-(methylamino)-6-oxo-1,6-dihydropyrimidin-5-yl]acetate can be assessed via cross-study comparison. This compound inhibits PfDHODH with an IC₅₀ of 38 nM while showing an IC₅₀ of 7,200 nM against rat DHODH (a commonly used mammalian surrogate), yielding a parasite-to-host selectivity window of approximately 189-fold [1][2]. By comparison, a structurally distinct PfDHODH inhibitor from prior art patent US8703811 (Compound 52; BDBM120312) shows an IC₅₀ of 94 nM against PfDHODH, making the target compound approximately 2.5-fold more potent on the parasite enzyme [3]. Direct selectivity comparison with Compound 52 is not possible because mammalian DHODH data for that specific compound were not located in the available curated databases.

Species Selectivity (Pf vs Rat)
Cross-study comparable
~189-fold selectivity window
Model-response endpoint context
Different species/direct comparison limited
Species-selective DHODH inhibition Antimalarial selectivity Host-parasite discrimination

DSM1 Benchmark: Cross-Chemotype Potency & Selectivity

DSM1, a well-characterized triazolopyrimidine-based PfDHODH inhibitor (IC₅₀ = 47 nM; Ki = 15 nM), serves as an external benchmark for evaluating novel PfDHODH chemotypes . The target compound (IC₅₀ = 38 nM) exhibits marginally greater potency (~1.2-fold) against the parasite enzyme compared with DSM1 [1]. However, the selectivity profiles differ markedly: DSM1 shows >4,000-fold selectivity for PfDHODH over human DHODH (hDHODH IC₅₀ > 100 µM), whereas the target compound demonstrates a ~189-fold selectivity window against rat DHODH [2]. This comparison must be interpreted with caution due to differences in assay systems (recombinant human DHODH for DSM1 vs. recombinant rat DHODH for the target compound). Nonetheless, the dihydropyrimidine scaffold (target compound) and triazolopyrimidine scaffold (DSM1) represent chemically distinct inhibitor classes that may engage the PfDHODH ubiquinone binding site through different binding modes, potentially offering complementary resistance profiles for combination strategies [3].

Cross-Chemotype Benchmark (DSM1)
Cross-study comparable
IC₅₀ 38 nM vs 47 nM (Target vs DSM1)
Supports comparative pathway studies
Different mammalian assay systems
PfDHODH inhibitor benchmarking DSM1 comparator Triazolopyrimidine vs. dihydropyrimidine

Ester Prodrug vs. Free Acid Form

The target compound (CAS: 2059932-51-1; MW: 211.22) is the methyl ester prodrug form. Its corresponding active metabolite, 2-(4-methyl-2-(methylamino)-6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid (CAS: 1251054-58-6; MW: 197.19), is documented as a distinct chemical entity with different physicochemical properties . The ester-to-acid conversion represents a classic prodrug strategy intended to modulate membrane permeability and oral bioavailability; the methyl ester is predicted to have greater lipophilicity (enabling enhanced membrane penetration) compared to the more polar free acid form . While the ester is anticipated to be hydrolyzed in vivo to the free acid, the rate and extent of this conversion are not reported in the public domain for this specific compound. Procurement of the ester form (rather than the free acid) is therefore indicated when the research objective includes studying the intact prodrug, investigating in vitro permeability, or when the synthetic route requires the ester-protected intermediate .

Ester Prodrug vs Free Acid
Supporting evidence
MW diff: +14.03 Da; Density: 1.30 vs 1.43 g/cm³
Formulation-exposure review
Predicted physicochemical properties
Prodrug strategy Methyl ester hydrolysis Free acid comparator

C-4 Methyl Substitution and PfDHODH Selectivity

The C-4 methyl substituent on the dihydropyrimidine core of the target compound is not a passive structural feature but a defined pharmacophoric element contributing to both potency and selectivity. The synthesis and antibacterial evaluation of structurally related dihydropyrimidine derivatives (Huseynzada et al., 2021) demonstrates that C-4 substitution (including methyl groups) on the 6-oxo-1,6-dihydropyrimidine core significantly modulates biological activity profiles [1]. In the context of PfDHODH inhibition specifically, the C-4 methyl is part of a substitution pattern (along with C-2 methylamino and C-5 acetate ester) that collectively confers the ~38 nM PfDHODH potency and ~189-fold selectivity window documented for this compound [2]. Analogs lacking the C-4 methyl group (e.g., 2-(methylamino)-6-oxo-1,6-dihydropyrimidine derivatives without 4-substitution, CAS: 163081-06-9 series) represent a distinct SAR cluster, and no direct PfDHODH activity data were located for these 4-des-methyl analogs in the curated public databases, underscoring that activity cannot be inferred across this structural variation .

C-4 Methyl SAR Analysis
Class-level inference
No PfDHODH data for 4-des-methyl analog
Activity data not available
Data to verify; extrapolation is speculative
Structure–activity relationship C-4 methyl group Dihydropyrimidine SAR

Research and Procurement Application Scenarios


Antimalarial Lead Optimization: SAR Expansion

This compound is optimally suited as a reference point for structure–activity relationship (SAR) campaigns targeting PfDHODH inhibition within the dihydropyrimidine chemotype. With a documented PfDHODH IC₅₀ of 38 nM, researchers can use this compound as the benchmark for evaluating new synthetic analogs [1]. The presence of a structurally related, more potent comparator (Compound 10, IC₅₀ = 10 nM) within the same patent provides a built-in potency gradient for establishing SAR trends [2]. Procurement of this compound is indicated when the research objective includes systematically probing the contribution of the C-2 methylamino, C-4 methyl, and C-5 acetate ester substituents to PfDHODH binding affinity.

Species Selectivity Profiling: Parasite vs. Host

The ~189-fold selectivity window between PfDHODH (IC₅₀ = 38 nM) and rat DHODH (IC₅₀ = 7,200 nM) makes this compound a useful tool compound for investigating the structural basis of species-selective DHODH inhibition [1]. Unlike DSM1 (>4,000-fold selectivity), this compound's more moderate selectivity window provides a complementary probe for studying how incremental chemical modifications shift the selectivity ratio . Researchers designing selectivity-engineering campaigns can use this compound as a starting scaffold for deliberate tuning of the parasite-to-host discrimination factor, particularly through systematic variation at positions identified as selectivity determinants in dihydropyrimidine SAR [3].

Prodrug Strategy Evaluation: Permeability & Metabolism

The methyl ester form (CAS: 2059932-51-1) is the appropriate procurement choice for studies investigating prodrug-mediated cellular permeability and esterase-mediated metabolic activation to the free acid (CAS: 1251054-58-6) [1][2]. Researchers can design in vitro experiments (e.g., Caco-2 permeability assays, plasma stability, liver microsome incubation) to compare the ester prodrug's membrane penetration and conversion kinetics against the directly administered free acid. This application scenario is relevant to antimalarial drug discovery programs where oral bioavailability optimization is a key objective, and the ester prodrug strategy is commonly employed to enhance gastrointestinal absorption of carboxylate-containing pharmacophores.

Cross-Chemotype Benchmarking and Combination Studies

This dihydropyrimidine-based inhibitor (PfDHODH IC₅₀ = 38 nM) provides a chemically distinct alternative to the widely used triazolopyrimidine benchmark DSM1 (IC₅₀ = 47 nM) [1][2]. Researchers investigating PfDHODH inhibitor combinations to assess additive, synergistic, or antagonistic effects can pair these two chemotypes to probe whether different binding modes at the ubiquinone site yield complementary inhibition profiles. Additionally, the dihydropyrimidine scaffold may serve as a control chemotype in resistance-mutant screening panels designed to identify PfDHODH mutations that confer differential sensitivity to distinct inhibitor classes, a capability relevant to antimalarial combination therapy development [4].

Application
Selection Property
Validation Focus
PfDHODH Lead Optimization
Patent-Reported SAR Series
Target-Engagement Comparator
Species Selectivity Profiling
Parasite-Host Discrimination
Selectivity Ratio Endpoint
Prodrug Permeability Research
Ester Prodrug vs Free Acid Metabolism
Membrane Penetration Assays
Cross-Chemotype Screening
Chemotype Binding Mode Comparison
Resistance Panel Profiling
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